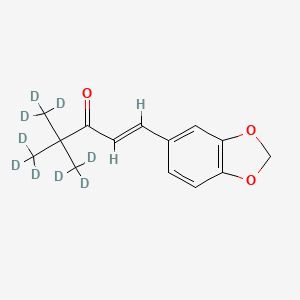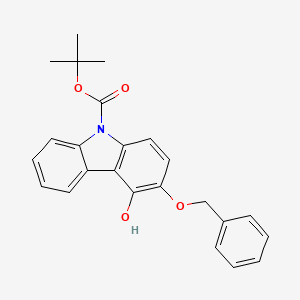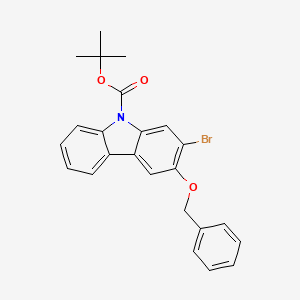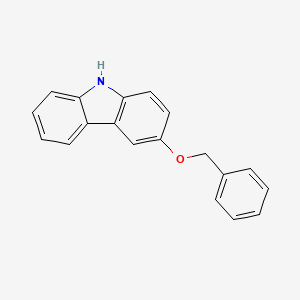
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is a synthetic derivative of valacyclovir, a well-known antiviral medication. This compound is characterized by the addition of benzyloxycarbonyl and benzyl groups, which enhance its chemical stability and potentially its biological activity. The molecular formula of this compound is C57H64N12O12, and it has a molecular weight of 1109.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir typically involves the protection of functional groups in valacyclovir followed by the introduction of benzyloxycarbonyl and benzyl groups. The process generally includes:
Protection of the amino group: The amino group of valacyclovir is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the hydroxyl group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride.
Coupling reaction: The protected valacyclovir is then coupled with the desired reagents under appropriate conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxycarbonyl or benzyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
科学的研究の応用
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antiviral properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral treatments.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds
作用機序
The mechanism of action of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir involves its conversion to the active form of valacyclovir in the body. Valacyclovir is then converted to acyclovir, which inhibits viral DNA synthesis by targeting viral DNA polymerase. This prevents the replication of viral DNA, thereby exerting its antiviral effects .
類似化合物との比較
Valacyclovir: The parent compound, known for its antiviral properties.
Acyclovir: The active form of valacyclovir, widely used as an antiviral medication.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness: Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is unique due to the presence of benzyloxycarbonyl and benzyl groups, which enhance its chemical stability and potentially its biological activity compared to its parent compound, valacyclovir .
特性
IUPAC Name |
2-[[2-[[[9-[2-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxyethoxymethyl]-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H64N12O12/c1-38(2)44(62-56(72)80-31-42-21-13-7-14-22-42)52(70)76-27-25-74-36-68-34-60-46-48(68)64-54(66-50(46)78-29-40-17-9-5-10-18-40)58-33-59-55-65-49-47(51(67-55)79-30-41-19-11-6-12-20-41)61-35-69(49)37-75-26-28-77-53(71)45(39(3)4)63-57(73)81-32-43-23-15-8-16-24-43/h5-24,34-35,38-39,44-45H,25-33,36-37H2,1-4H3,(H,62,72)(H,63,73)(H,58,64,66)(H,59,65,67)/t44-,45-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAKPLIOVJIGHH-GSVOJQHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCOC(=O)C(C(C)C)NC(=O)OCC7=CC=CC=C7)NC(=O)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCOC(=O)[C@H](C(C)C)NC(=O)OCC7=CC=CC=C7)NC(=O)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H64N12O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-ethoxy-5-[(2-hydroxyethyl)amino]-2-methyl- (9CI)](/img/new.no-structure.jpg)









